
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide, also known as YRFN, is a tetrapeptide that has been the focus of extensive scientific research due to its potential applications in the fields of medicine and biotechnology. YRFN is a synthetic peptide that can be synthesized using various methods, and its mechanism of action has been extensively studied. In
Applications De Recherche Scientifique
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been studied extensively for its potential applications in the fields of medicine and biotechnology. It has been shown to have antimicrobial properties and has been used as a template for the development of new antibiotics. Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has also been studied for its potential use as a drug delivery system, as it can be functionalized to target specific cells or tissues. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been studied for its potential use in the development of new diagnostic tools.
Mécanisme D'action
The mechanism of action of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide is not fully understood, but it is believed to interact with cellular membranes and disrupt their function. Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been shown to have antimicrobial properties, and it is believed that this is due to its ability to disrupt the membranes of bacteria. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been shown to have anti-inflammatory properties, and it is believed that this is due to its ability to interact with immune cells.
Biochemical and Physiological Effects
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial properties, and it has been used as a template for the development of new antibiotics. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has also been studied for its potential use as a drug delivery system, as it can be functionalized to target specific cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized and modified. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide has been extensively studied, and there is a significant amount of literature on its properties and potential applications. However, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide also has limitations for lab experiments. It can be difficult to work with, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide. One potential direction is the development of new antibiotics based on the structure of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide. Additionally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide could be further studied for its potential use as a drug delivery system. Another potential direction is the study of Tyrosyl-arginyl-phenylalanyl-beta-alaninamide's mechanism of action, which could lead to the development of new therapeutic strategies for a variety of diseases. Finally, Tyrosyl-arginyl-phenylalanyl-beta-alaninamide could be further studied for its potential use in the development of new diagnostic tools.
Méthodes De Synthèse
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide can be synthesized using various methods, including solid-phase peptide synthesis and liquid-phase peptide synthesis. Solid-phase peptide synthesis involves the use of a solid support, such as a resin, to which the first amino acid is attached. The remaining amino acids are then added one by one, and the peptide is cleaved from the solid support at the end of the synthesis. Liquid-phase peptide synthesis involves the use of a solution-phase reaction to synthesize the peptide. Both methods have been used successfully to synthesize Tyrosyl-arginyl-phenylalanyl-beta-alaninamide.
Propriétés
Numéro CAS |
138228-38-3 |
|---|---|
Nom du produit |
Tyrosyl-arginyl-phenylalanyl-beta-alaninamide |
Formule moléculaire |
C27H38N8O5 |
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(3-amino-3-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C27H38N8O5/c28-20(15-18-8-10-19(36)11-9-18)24(38)34-21(7-4-13-33-27(30)31)26(40)35-22(16-17-5-2-1-3-6-17)25(39)32-14-12-23(29)37/h1-3,5-6,8-11,20-22,36H,4,7,12-16,28H2,(H2,29,37)(H,32,39)(H,34,38)(H,35,40)(H4,30,31,33)/t20-,21+,22-/m0/s1 |
Clé InChI |
OJIVGUBQABAVAH-BDTNDASRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCC(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Séquence |
YRFX |
Synonymes |
TAPA-beta Tyr-Arg-Phe-beta-Ala-NH2 tyrosyl-arginyl-phenylalanyl-beta-alaninamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



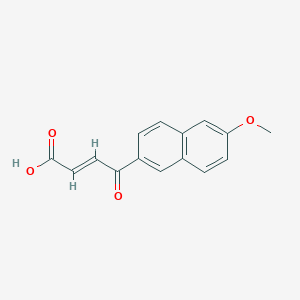
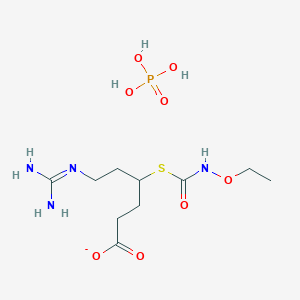
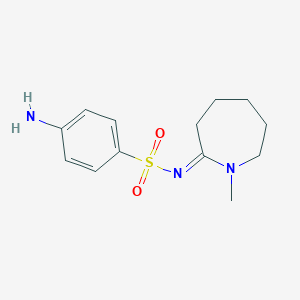
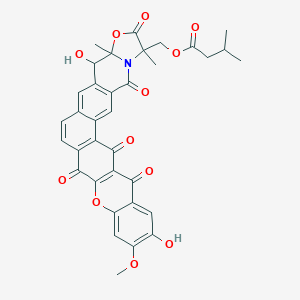


![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
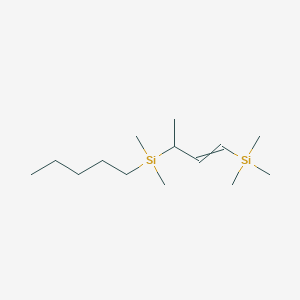
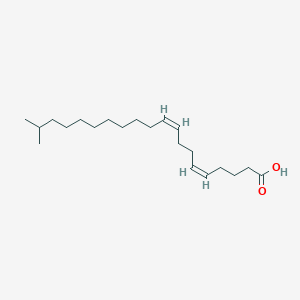
![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)
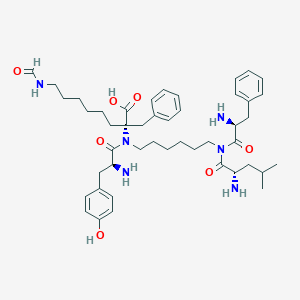

![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)